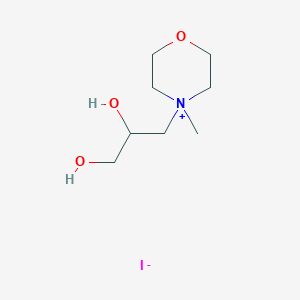

![molecular formula C21H18N2O4 B5968244 N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5968244.png)

N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide, also known as BPNB, is a chemical compound that has been widely studied in scientific research. This compound has been found to have various applications in the field of biochemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Reactions at the Benzylic Position

The benzylic position of the compound can undergo various reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are crucial for synthesis problems .

Synthesis of Pyrazole Derivatives

This compound can be used in the synthesis of pyrazole derivatives containing a sulfonamide moiety . These derivatives have been evaluated for their anti-inflammatory and antioxidant properties .

Anti-Inflammatory Applications

The synthesized pyrazole derivatives have shown significant in vitro and in vivo anti-inflammatory activities . They have been compared to diclofenac sodium, a common anti-inflammatory drug .

Antioxidant Applications

The pyrazole derivatives have also been evaluated for their antioxidant properties using the DPPH radical scavenging assay . This suggests potential applications in conditions where oxidative stress plays a role .

Anticancer Activity

A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which can be synthesized from the compound, have shown EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines .

Preparation of Hetaryl-Azophenol Dyes

The 4-benzyloxyphenyl group in the compound can play an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . These dyes can be used for polyester fiber dyeing and in the rubber industry .

Synthesis of 4-Anilinoquinolinylchalcone Derivatives

The compound can potentially be used in the synthesis of 4-anilinoquinolinylchalcone derivatives . These derivatives have been evaluated for their antiproliferative activities against the growth of human cancer cell lines .

Potential Applications in Drug Discovery

Given the compound’s involvement in various biological activities, it could be a valuable starting point for drug discovery. Its derivatives have shown promising results in anti-inflammatory, antioxidant, and anticancer activities . This suggests potential applications in the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with leukotriene a-4 hydrolase .

Mode of Action

The exact mode of action of N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide is not well-documented. It is likely that the compound interacts with its target protein, leading to changes in the protein’s function. More research is needed to elucidate the precise molecular interactions and resulting changes .

Biochemical Pathways

Related compounds have been shown to have anti-inflammatory effects, suggesting potential involvement in inflammatory pathways .

Result of Action

Related compounds have been shown to have anti-inflammatory effects, suggesting that this compound may also have similar effects .

Propiedades

IUPAC Name |

2-methyl-3-nitro-N-(4-phenylmethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-15-19(8-5-9-20(15)23(25)26)21(24)22-17-10-12-18(13-11-17)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKZESBSRWJMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-hexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5968167.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5968168.png)

![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)

![5-(3-fluorophenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5968202.png)

![4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B5968224.png)

![ethyl 4-{3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}-1-piperidinecarboxylate](/img/structure/B5968227.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methoxybenzamide](/img/structure/B5968231.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5968236.png)

![6-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5968239.png)

![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5968246.png)

![2-methoxy-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5968249.png)